4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one

Descripción general

Descripción

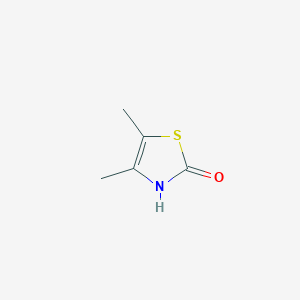

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds . The compound features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Its unique structure contributes to its various chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thioamide and a carbonyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Cycloaddition Reactions

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one participates in [2+2] cycloadditions with ketenes or activated acid chlorides. For example:

-

Reaction with acetoxyacetyl chloride in dichloromethane and triethylamine yields β-lactam derivatives (penam analogs) through stereoselective cycloaddition .

-

Stereochemical outcomes : The endo/exo ratio of β-lactam products depends on the steric and electronic nature of the reacting acyl chloride (e.g., ~2:1 endo/exo ratio observed with acetoxyacetyl chloride) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetoxyacetyl chloride | CH₂Cl₂, Et₃N, RT, 24 h | endo/exo β-lactams (6a) | 62% |

| Benzoyl chloride | CH₂Cl₂, Et₃N, 0°C to RT | C-acylated thiazolidine (9) | 58% |

Acylation Reactions

The compound undergoes C-acylation at the α-position of the thiazolidine ring when reacting with acid chlorides:

-

With benzoyl chloride , acylation occurs at the α-carbon of the C(2)-methyl group, forming N-(4,4-dimethyl-2-benzoyl-5-methylthio-1,3-thiazolidin-3-yl)benzamide (9) .

-

Mechanism : Proton abstraction at the α-C generates an enamine intermediate, which attacks the acyl chloride or ketene electrophile (Scheme 9 in ).

Nucleophilic Additions

The thiazol-2-one carbonyl group is susceptible to nucleophilic attack:

-

Mercaptoacetic acid reacts with hydrazone derivatives of the compound to form 4-oxo-4,5-dihydrothiazole -containing adducts (e.g., compound 25) .

-

Diazonium salts (e.g., p-tolyldiazonium chloride) undergo coupling reactions to yield arylhydrazone-acetamide hybrids (24a-c) .

Ring-Opening and Rearrangement

Under acidic or oxidative conditions, the thiazolidine ring can undergo transformations:

-

Acid-mediated ring-opening : Protonation of the thiazolidine nitrogen leads to cleavage, generating open-chain thioamide intermediates .

-

Oxidative desulfurization : Treatment with peroxides converts the methylthio group (-SMe) to a sulfoxide or sulfone, altering reactivity .

Key Mechanistic Insights

-

Steric effects : The 4,5-dimethyl groups hinder electrophilic attacks at the thiazolidine ring’s C(5) position, directing reactivity to the C(2) and N(3) sites .

-

Electronic effects : The electron-withdrawing carbonyl group enhances the acidity of α-C–H bonds, facilitating enamine-mediated reactions .

Aplicaciones Científicas De Investigación

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mecanismo De Acción

The mechanism of action of 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, block receptors, or interfere with biochemical pathways. Its effects are mediated through the thiazole ring, which can participate in various chemical interactions within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.

4,5-Dimethylthiazole: A similar compound with slight structural differences, leading to variations in its chemical and biological properties.

2,4-Disubstituted thiazoles: These compounds have different substituents on the thiazole ring, resulting in diverse biological activities

Uniqueness

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, antiviral, and potential anticancer activities.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure, which is known for conferring various biological activities. The compound's molecular formula is and it exhibits good solubility in polar solvents, influencing its bioavailability and interaction with biological targets .

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a variety of pathogens. It has shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Candida albicans | 0.30 μg/mL |

These results indicate that the compound has potential as an antimicrobial agent in clinical settings .

2. Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro tests have shown that it effectively inhibits the growth of various fungi.

Table 2: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 0.20 μg/mL |

| Candida tropicalis | 0.15 μg/mL |

The antifungal activity suggests that this compound could be a candidate for developing new antifungal treatments .

4. Anticancer Potential

The anticancer activity of thiazole derivatives has been explored in various studies. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines.

Table 3: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | HEPG2 (liver) | 0.72 |

| Compound A (similar structure) | HEPG2 | <50 |

| Compound B (similar structure) | MCF7 (breast) | <30 |

These findings indicate that while direct studies on this specific compound are needed, there is potential for anticancer applications based on structural similarities .

The mechanism of action for thiazole derivatives generally involves interaction with various biological targets such as enzymes and receptors. They may exert their effects through:

- Enzyme Inhibition : Affecting metabolic pathways by inhibiting key enzymes.

- Receptor Interaction : Modulating receptor activity which can alter cell signaling pathways.

- DNA Interaction : Interacting with nucleic acids leading to changes in gene expression.

While the exact molecular mechanism for this compound is not fully elucidated, its structural properties suggest multiple potential pathways for action .

Propiedades

IUPAC Name |

4,5-dimethyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDFOEVQPAUJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.